2-Chloro-1-methylpyridinium trifluoromethanesulphonate

Description

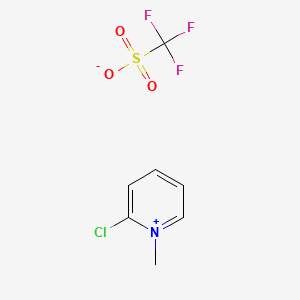

2-Chloro-1-methylpyridinium trifluoromethanesulphonate (CAS 84030-18-2) is a quaternary ammonium salt widely employed as a coupling agent in organic synthesis, particularly in peptide bond formation and polymer crosslinking. Its structure comprises a 2-chloro-1-methylpyridinium cation paired with a trifluoromethanesulphonate (triflate) anion. The triflate counterion enhances solubility in polar aprotic solvents, making it advantageous in reactions requiring mild conditions and high efficiency .

Properties

IUPAC Name |

2-chloro-1-methylpyridin-1-ium;trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN.CHF3O3S/c1-8-5-3-2-4-6(8)7;2-1(3,4)8(5,6)7/h2-5H,1H3;(H,5,6,7)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFRDPVOEVYVGV-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1Cl.C(F)(F)(F)S(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF3NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10232931 | |

| Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84030-18-2 | |

| Record name | Pyridinium, 2-chloro-1-methyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-methylpyridinium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10232931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1-methylpyridinium trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate typically involves the reaction of 2-chloropyridine with methyl trifluoromethanesulphonate. The reaction is carried out in an anhydrous solvent such as dichloromethane or acetonitrile under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the quality and consistency of the product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine substituent at the 2-position participates in nucleophilic substitution (SAr) under controlled conditions. For example:

Key Observations :

-

Steric and electronic factors influence substitution rates. Electron-withdrawing groups (e.g., triflate) accelerate reactivity .

-

Silica gel purification can induce unintended substitutions with nucleophilic solvents (e.g., isopropanol → 20 ) .

Condensation and Coupling Reactions

The compound facilitates dehydrative coupling reactions, acting as an activating agent for carboxyl groups:

Esterification

Reaction of carboxylic acids with alcohols:

| Carboxylic Acid | Alcohol | Conditions | Product (Ester) | Yield (%) | Source |

|---|---|---|---|---|---|

| Acetic acid | Benzyl alcohol | 90°C, toluene, 24 h | Benzyl acetate | 85 | |

| Cinnamic acid | Methanol | RT, CHCl, 2 h | Methyl cinnamate | 78 |

Amide Formation

Activation of carboxylic acids for reaction with amines:

| Acid | Amine | Conditions | Product (Amide) | Yield (%) | Source |

|---|---|---|---|---|---|

| Benzoic acid | Aniline | 0°C → RT, 12 h | N-Phenylbenzamide | 70 | |

| Palmitic acid | Cyclohexylamine | 40°C, DMF, 6 h | N-Cyclohexylpalmitamide | 65 |

Mechanistic Insight : The triflate group generates a highly electrophilic pyridinium intermediate, enabling carboxylate activation via mixed anhydride formation .

Cycloaddition and Rearrangement

The compound participates in [4 + 2] cycloaddition attempts, though side reactions often dominate:

Notable Outcome : Triflic acid generated in situ promotes ketenium ion intermediates, diverting pathways from intended cycloadditions .

Stability and Side Reactions

-

Thermal Sensitivity : Degrades above 200°C, limiting high-temperature applications .

-

Solvent Effects : Reacts with nucleophilic solvents (e.g., MeOH, i-PrOH) during purification, necessitating non-nucleophilic alternatives like CFToluene .

-

Hydrolysis : Forms 2-hydroxypyridinium triflate (23 ) in aqueous media (37% yield, Scheme 5 in ).

Comparative Reactivity

| Reaction Type | 2-Cl-1-MePy-TfO | 2-Bromo Analogue | 1-Ethyl-3-DMAP | Notes |

|---|---|---|---|---|

| Esterification rate | 85% | 78% | 92% | Lower yield due to steric hindrance |

| SAr rate | Fast | Moderate | Slow | Enhanced by electron-withdrawing Cl |

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-chloro-1-methylpyridinium trifluoromethanesulphonate typically involves the reaction of 2-chloropyridine with trifluoromethanesulfonic anhydride. The resulting compound can be characterized using techniques such as NMR spectroscopy and X-ray crystallography, which confirm its structural integrity and purity.

Table 1: Synthesis Conditions and Yields

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| 2-Chloropyridine + Triflic Anhydride | -78 °C to 0 °C | 72 |

| N-Vinylpyrrolidinone + Ethoxyacetylene | Room temperature | Moderate |

3.1. Formation of Ethers and Esters

One of the primary applications of this compound is in the formation of benzyl ethers and esters. The reagent allows for the protection of alcohols under neutral conditions, which is advantageous for sensitive substrates.

- Methodology : The reaction typically involves the treatment of alcohols with benzyl alcohol in the presence of this reagent, yielding high purity products without the need for acidic or basic activation.

3.2. Nucleophilic Substitutions

The compound is also utilized in nucleophilic substitution reactions where it acts as an electrophile. For instance, it can facilitate the substitution of halides with nucleophiles to form various functional groups.

4.1. Synthesis of Phenolic Compounds

A study evaluated the reactivity of phenolic compounds when treated with this compound. The results indicated enhanced yields and selectivity towards desired products, showcasing its effectiveness as a reagent in complex syntheses .

4.2. Antioxidant Activity Assessment

Research also explored the antioxidant properties of compounds synthesized using this reagent. The DPPH radical scavenging assay demonstrated that certain derivatives exhibited significant antioxidant activity, suggesting potential applications in pharmaceuticals .

Mechanism of Action

The mechanism of action of 2-Chloro-1-methylpyridinium trifluoromethanesulphonate involves the activation of hydroxyl groups in carboxylic acids and alcohols. The compound acts as an electrophilic reagent, facilitating the formation of esters, amides, and other derivatives through nucleophilic substitution reactions. The trifluoromethanesulphonate group enhances the electrophilicity of the pyridinium ring, making it more reactive towards nucleophiles.

Comparison with Similar Compounds

2-Chloro-1-Methylpyridinium Iodide (CAS 14338-32-0)

2-Chloro-1-Methylpyridinium Tosylate

2-Chloro-1-Methylpyridinium Bis(trifluoromethanesulfonyl)imide ([2-ClMePy][Tf2N])

Comparative Data Table

Research Findings and Industrial Relevance

- Triflate vs. Tosylate : The triflate’s superior leaving group ability (CF₃SO₃⁻ > Tosylate⁻ > I⁻) makes it more reactive in SN2 mechanisms, ideal for rapid couplings. However, tosylate’s ease of purification is preferred in multi-step syntheses .

- Solubility : Triflate and [Tf2N]⁻ derivatives excel in organic solvents (e.g., THF, dichloromethane), whereas iodide is restricted to aqueous or polar systems .

- Thermal Stability : [Tf2N]⁻-based salts exhibit lower melting points, suggesting utility in low-temperature applications like ionic liquids .

Biological Activity

2-Chloro-1-methylpyridinium trifluoromethanesulphonate (abbreviated as 2-Cl-1-MePyr TfO) is a pyridinium salt that has garnered attention in various fields, including organic synthesis and medicinal chemistry. Its unique structural features, including a chlorine atom and a trifluoromethanesulfonate group, contribute to its biological activity and potential applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.

- Molecular Formula : CHClFOS

- Molar Mass : Approximately 277.65 g/mol

- Structure : The compound features a pyridine ring with a chlorine substituent and a trifluoromethanesulfonate group, which enhances its electrophilicity compared to other similar compounds.

Antimicrobial Properties

Research indicates that 2-Cl-1-MePyr TfO exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action appears to involve disruption of bacterial membranes and interference with cellular processes.

- Case Study : A comparative study on ionic liquids demonstrated that pyridinium-based ionic liquids, including 2-Cl-1-MePyr TfO, showed higher toxicity towards Gram-negative bacteria than their imidazolium counterparts. The presence of the aromatic ring in the cation core was linked to increased membrane perturbation .

Anticancer Activity

Preliminary studies suggest that 2-Cl-1-MePyr TfO may possess anticancer properties. It has been investigated for its ability to inhibit cancer cell proliferation.

- Research Findings : In vitro assays have shown that the compound can induce apoptosis in cancer cell lines, potentially through the modulation of specific signaling pathways involved in cell survival and proliferation. Further studies are needed to elucidate the exact molecular targets.

The biological effects of 2-Cl-1-MePyr TfO are believed to be mediated through several mechanisms:

- Electrophilic Reactions : The electrophilic nature of the trifluoromethanesulfonate group allows it to react with nucleophiles such as amines and thiols, leading to the formation of various derivatives that may exhibit distinct biological activities.

- Membrane Disruption : The compound's interaction with bacterial membranes leads to increased permeability and ultimately cell death, particularly in Gram-negative bacteria .

Applications in Research

This compound is being explored for various applications:

- Organic Synthesis : It serves as a building block for synthesizing more complex organic molecules due to its reactive nature.

- Pharmaceutical Development : Ongoing research is investigating its potential as an intermediate in drug development, particularly for antimicrobial and anticancer agents .

Summary Table of Biological Activities

Q & A

Q. What are the optimized synthetic protocols for 2-chloro-1-methylpyridinium trifluoromethanesulphonate, and how do reaction conditions influence yield?

Answer: The synthesis of pyridinium-based trifluoromethanesulphonates typically involves alkylation or ion-exchange reactions. For example, 2-chloro-1-methylpyridinium iodide can be modified by substituting the iodide with trifluoromethanesulphonate. Key parameters include:

- Solvent selection : Dichloromethane, toluene, or pyridine are commonly used due to their compatibility with nucleophilic substitutions .

- Temperature : Reactions proceed efficiently at ambient temperatures but may require reflux (e.g., dichloromethane at 40°C) for faster kinetics .

- Base addition : Non-nucleophilic bases like 2,6-di-tert-butylpyridine minimize side reactions during methylation or sulfonation steps .

Q. Table 1: Representative Reaction Conditions

| Parameter | Typical Range | Reference |

|---|---|---|

| Solvent | Dichloromethane, THF, toluene | |

| Temperature | 25–40°C | |

| Reaction Time | 3–24 hours | |

| Yield | 60–90% |

Q. How can researchers purify and characterize this compound?

Answer:

- Purification : Column chromatography (silica gel, eluent: dichloromethane/acetone mixtures) effectively removes unreacted precursors and salts. Triethylammonium chloride byproducts are filtered before solvent evaporation .

- Characterization :

Advanced Research Questions

Q. What mechanistic role does this compound play in catalytic processes, and how does it compare to other triflate salts?

Answer: Trifluoromethanesulphonates act as Lewis acid catalysts in reactions like nitration or Friedel-Crafts alkylation. For example:

- Nitration : Ytterbium triflate (Yb(OTf)₃) enables regioselective aromatic nitration with 69% HNO₃ in dichloromethane, producing water as the sole byproduct .

- Comparative efficiency : Pyridinium triflates may offer enhanced solubility in organic media compared to metal triflates, improving reaction homogeneity. However, metal triflates (e.g., Hf(OTf)₄) exhibit higher thermal stability in polycondensation reactions .

Q. Table 2: Catalytic Performance of Triflates

Q. How can researchers address contradictions in reported reaction outcomes involving this compound?

Answer: Discrepancies in yields or selectivity often arise from:

- Counterion interference : Residual chloride (from incomplete ion exchange) may deactivate catalysts. Ensure thorough purification via repeated washing with cold acetone .

- Solvent polarity : Low-polarity solvents (e.g., toluene) favor SN2 mechanisms, while polar aprotic solvents (e.g., DMF) may promote side reactions .

- Moisture sensitivity : Triflates are hygroscopic; use anhydrous conditions and molecular sieves to prevent hydrolysis .

Q. What advanced analytical methods leverage this compound as a derivatization agent?

Answer: The compound’s triflate group is electrophilic, enabling its use in derivatizing acidic analytes for HPLC detection. For example:

- HPLC-FLD analysis of toxins : Derivatization with anthracene-based triflates (e.g., 2,3-(anthracenedicarboximido)ethyl trifluoromethanesulphonate) enhances fluorescence detection limits. Optimal conditions include:

- Reagent concentration : 2.25 mM in acetonitrile .

- Reaction time : 15 minutes at 25°C .

- Cleanup : Silica cartridges with dichloromethane:acetone (97.5:2.5) remove excess reagent .

Q. How can environmental impacts of halogenation reactions involving this compound be mitigated?

Answer:

- Waste reduction : Design closed-loop systems to recover unreacted triflate and dichloromethane .

- Alternative pathways : Replace hazardous reactants (e.g., phosgene) with safer alternatives like thionyl chloride for sulfonation .

- Catalytic recycling : Immobilize pyridinium triflates on silica supports to minimize leaching and enable reuse .

Q. What are the crystallographic and spectroscopic benchmarks for validating this compound’s structure?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.